molecular formula C18H16BrN3O2 B12190703 2-bromo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

2-bromo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide

Cat. No.: B12190703
M. Wt: 386.2 g/mol
InChI Key: IOQCXZDVPKRCDO-UHFFFAOYSA-N
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Description

2-bromo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is a complex organic compound that features a bromine atom, a benzamide group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide typically involves multiple steps. One common route includes the bromination of a precursor compound, followed by the formation of the oxadiazole ring and subsequent coupling with a benzamide derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or other parts of the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

2-bromo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide involves its interaction with specific molecular targets. The bromine atom and oxadiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-1-phenylpropane: A simpler compound with a bromine atom attached to a phenylpropane structure.

    2-bromo-4-fluoro-N-{[4-(propan-2-yl)phenyl]methyl}aniline: Another brominated compound with a different substitution pattern.

Uniqueness

2-bromo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

2-bromo-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C18H16BrN3O2/c1-11(2)12-7-9-13(10-8-12)16-17(22-24-21-16)20-18(23)14-5-3-4-6-15(14)19/h3-11H,1-2H3,(H,20,22,23)

InChI Key

IOQCXZDVPKRCDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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